molecular formula C8H14N2O2 B13966400 3-(Butylamino)pyrrolidine-2,5-dione

3-(Butylamino)pyrrolidine-2,5-dione

Cat. No.: B13966400
M. Wt: 170.21 g/mol
InChI Key: CQIGEPJPFLQAEV-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-(butylamino)- is a heterocyclic organic compound with the molecular formula C8H14N2O2. This compound belongs to the class of pyrrolidinediones, which are known for their versatile biological and chemical properties. Pyrrolidinediones are five-membered lactams that have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-pyrrolidinedione, 3-(butylamino)- typically involves the reaction of succinimide with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 2,5-pyrrolidinedione, 3-(butylamino)- can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The isolation and purification steps are optimized for large-scale production, often involving techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-(butylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction produces amine derivatives, and substitution reactions result in various substituted pyrrolidinediones .

Scientific Research Applications

2,5-Pyrrolidinedione, 3-(butylamino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-pyrrolidinedione, 3-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Pyrrolidinedione, 3-(butylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(butylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-9-6-5-7(11)10-8(6)12/h6,9H,2-5H2,1H3,(H,10,11,12)

InChI Key

CQIGEPJPFLQAEV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CC(=O)NC1=O

Origin of Product

United States

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